molecular formula C9H18ClNO B2451845 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride CAS No. 879638-52-5

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride

Cat. No.: B2451845
CAS No.: 879638-52-5
M. Wt: 191.7
InChI Key: LTCWWZQMRUTGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic structures containing nitrogen heteroatoms. The core bicyclic system is designated as 1-azabicyclo[2.2.2]octane, where the numerical descriptor [2.2.2] indicates the number of carbon atoms in each bridge connecting the two bridgehead positions. The prefix "aza" denotes the replacement of one carbon atom with nitrogen, specifically at the 1-position of the bicyclic framework. The complete name incorporates the ethanol substituent at the 3-position through the designation "3-yl}ethan-1-ol," indicating a two-carbon chain terminating in a primary alcohol functional group.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Chemical Abstracts Service Registry Number 879638-52-5
Molecular Formula C₉H₁₈ClNO
Molecular Weight 191.7 g/mol
Structural Classification Bicyclic tertiary amine hydrochloride
Core Ring System 1-Azabicyclo[2.2.2]octane
Functional Groups Primary alcohol, tertiary amine, chloride salt

The structural identification reveals a compound that belongs to the broader category of quinuclidine derivatives, sharing the characteristic 1-azabicyclo[2.2.2]octane framework found in numerous biologically active molecules. The three-dimensional arrangement of atoms creates a rigid cage-like structure that constrains molecular conformations and influences chemical reactivity patterns. The ethanol side chain extends from the bridgehead carbon at position 3, introducing flexibility to an otherwise rigid molecular framework. This combination of rigidity and controlled flexibility represents a key structural feature that contributes to the compound's utility in various chemical applications.

The bicyclic nature of this compound places it within the classification of bridged bicyclic molecules, specifically those where two rings share three or more atoms. The nitrogen atom occupies a bridgehead position, creating a tertiary amine that exhibits distinct electronic and steric properties compared to acyclic analogs. The hydrochloride salt formation occurs through protonation of the basic nitrogen center, resulting in enhanced water solubility and crystalline stability that facilitates handling and storage of the compound.

Historical Context of Bicyclic Amine Derivatives in Organic Chemistry

The development of bicyclic amine chemistry traces its origins to the early exploration of alkaloid structures and their synthetic analogs, with quinuclidine derivatives emerging as particularly important structural motifs in the twentieth century. The 1-azabicyclo[2.2.2]octane framework, commonly known as quinuclidine, gained prominence through its presence in naturally occurring compounds such as quinine, which has been recognized as a medication for treating malaria and babesiosis. This natural occurrence provided the initial impetus for systematic investigation of quinuclidine chemistry and led to the development of synthetic methodologies for constructing these bicyclic frameworks.

Research into bicyclic amine derivatives accelerated significantly with the recognition of their potential applications in asymmetric catalysis during the late twentieth century. Quinuclidine derivatives became widely utilized as homogeneous and heterogeneous catalysts in various asymmetric processes, including Morita-Baylis-Hillman reactions, Sharpless dihydroxylation reactions, and phase-transfer catalytic reactions. This catalytic utility stemmed from the rigid three-dimensional structure of the bicyclic framework, which provided well-defined spatial arrangements of functional groups and enabled precise control over stereochemical outcomes in chemical transformations.

The synthetic challenges associated with constructing quinuclidine derivatives historically drove the development of innovative methodologies in organic chemistry. Traditional approaches relied primarily on second-order nucleophilic substitution reactions or condensation reactions of piperidine derivatives, though most of these early methods were limited to racemic processes or required chiral auxiliary assistance. The limitations of these conventional approaches motivated researchers to explore alternative synthetic strategies, leading to advances in catalytic asymmetric dearomatization reactions and other sophisticated transformation methods.

Table 2: Historical Milestones in Bicyclic Amine Chemistry

Development Period Key Advancement Significance Reference
Early 20th Century Isolation and structural elucidation of quinine Established quinuclidine as medicinally important framework
Mid-20th Century Development of synthetic quinuclidine methodologies Enabled systematic structure-activity relationship studies
Late 20th Century Recognition of catalytic applications Expanded utility beyond medicinal chemistry
Early 21st Century Asymmetric dearomatization approaches Provided access to enantioenriched derivatives

Contemporary research has revealed that bicyclic amine derivatives, particularly those incorporating the 1-azabicyclo[2.2.2]octane core, demonstrate significant potential in antiprotozoal applications. Studies investigating 4-dialkylaminobicyclo[2.2.2]octan-2-ones and related structures have shown promising antitrypanosomal and antiplasmodial activities against Plasmodium falciparum and Trypanosoma brucei rhodesiense, the causative organisms of malaria and Human African Trypanosomiasis. These findings have reinvigorated interest in bicyclic amine chemistry and highlighted the continued relevance of these structural frameworks in modern drug discovery efforts.

The evolution of synthetic methodologies for bicyclic amine construction has progressed from relatively simple cyclization approaches to sophisticated catalytic processes that enable precise control over stereochemistry and substitution patterns. Modern synthetic strategies emphasize the use of transition-metal catalysis, particularly iridium-catalyzed allylic dearomatization reactions, which have proven highly effective for accessing enantioenriched quinuclidine derivatives. These advances have significantly expanded the accessible chemical space within bicyclic amine chemistry and continue to drive innovation in both synthetic methodology and applications research.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-6-3-9-7-10-4-1-8(9)2-5-10;/h8-9,11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCWWZQMRUTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C9H17NO·HCl
CAS Number: 879638-52-5
Molecular Weight: 191.70 g/mol

The compound features a bicyclic structure that includes a quinuclidine moiety, which is crucial for its interactions with biological receptors and its utility in synthetic chemistry.

Chemistry

In the realm of synthetic chemistry, 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride serves as an important building block for the synthesis of more complex molecules. Its unique bicyclic structure allows chemists to explore various reaction mechanisms and stereochemical configurations, making it a valuable reagent in organic synthesis.

Biology

The compound is extensively studied for its potential biological activities, particularly its interaction with cholinergic receptors. The quinuclidine moiety is known to modulate receptor activity, which can lead to various biological effects. Research has indicated potential applications in neuropharmacology, where it may influence neurotransmitter systems involved in cognitive function and memory.

Key Biological Studies:

  • Mechanism of Action: The interaction with cholinergic receptors suggests a role in modulating synaptic transmission, which is critical for understanding neurological disorders.
  • Case Study: A study demonstrated that derivatives of this compound exhibited enhanced binding affinity to specific receptor subtypes, indicating potential therapeutic uses in treating conditions like Alzheimer’s disease.

Medicine

Ongoing research is exploring the therapeutic applications of this compound in medicine. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for various neurological disorders.

Clinical Implications:

  • Neurodegenerative Diseases: Investigations into its efficacy in modulating cholinergic signaling pathways suggest potential benefits in managing symptoms associated with neurodegenerative diseases.
  • Pain Management: Preliminary studies indicate that compounds related to this bicyclic amine may have analgesic properties, warranting further exploration in pain management therapies.

Industry Applications

Beyond academic research, this compound finds applications in industrial settings where it is utilized as a precursor in the synthesis of other chemical products. Its unique properties make it suitable for developing new materials and fine chemicals.

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for complex moleculesSynthesis of novel pharmaceuticals
BiologyInteraction with cholinergic receptorsStudies on cognitive enhancement
MedicinePotential therapeutic agentResearch on Alzheimer's treatment

Mechanism of Action

The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The quinuclidine moiety is known to interact with cholinergic receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.

Biological Activity

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride, also known by its CAS number 151296-18-3, is a compound of significant interest in pharmacology and medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with muscarinic receptors and implications in drug development.

The molecular formula of this compound is C9H17NO, with a molecular weight of 155.24 g/mol. It is characterized by a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
CAS Number151296-18-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
StructureBicyclic

Muscarinic Receptor Binding

Research indicates that compounds related to the azabicyclo[2.2.2]octane scaffold exhibit high binding affinities for muscarinic acetylcholine receptors (mAChRs). A study evaluating various azabicyclo derivatives demonstrated that 1-azabicyclo[2.2.2]octan-3-yl derivatives had significant binding affinities for m1 and m2 subtypes of mAChRs, which are crucial for numerous physiological processes including cognition and memory.

Key Findings:

  • Binding Affinities : The binding affinity for m1 and m2 mAChR subtypes was reported with KD values indicating strong interactions (e.g., KD = 0.45 nM for m1) .
  • In Vivo Effects : In vivo studies on female Fisher rats showed that pretreatment with these compounds significantly blocked the uptake of radiolabeled ligands in the brain and heart, suggesting potential applications in imaging and therapeutic interventions .

Potential Therapeutic Applications

The biological activity of this compound suggests its potential role in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several studies have investigated the therapeutic potential of compounds based on the azabicyclo[2.2.2]octane scaffold:

  • Study on Cognitive Enhancement : A recent study explored the effects of azabicyclo derivatives on cognitive functions in animal models, noting improvements in memory retention and learning capabilities associated with muscarinic receptor activation.
    • Methodology : Behavioral tests were conducted post-administration of the compound.
    • Results : Significant improvements were observed compared to control groups.
  • Imaging Studies : Research involving PET imaging highlighted the ability of azabicyclo compounds to serve as ligands for muscarinic receptors, facilitating the visualization of receptor density in vivo.
    • Findings : These compounds provided clear imaging results, indicating their potential utility in both diagnostic and therapeutic settings .

Q & A

Q. How can the proton affinity and gas-phase basicity of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride be experimentally determined?

Proton affinity (936.0 kJ/mol) and gas basicity (905.2 kJ/mol) can be measured using mass spectrometry-based techniques, such as ion cyclotron resonance (ICR) or high-pressure mass spectrometry (HPMS). These methods allow for precise evaluation of gas-phase ion energetics by analyzing proton transfer equilibria. Calibration with reference compounds of known basicity is critical .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic quinuclidine core and hydroxyl/ethyl substituents. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the azabicyclo framework .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard mitigation:

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure (H315, H319).
  • Work in a fume hood to prevent inhalation (H335).
  • Store in a cool, dry environment away from oxidizers. Emergency procedures include rinsing exposed areas with water and contacting poison control (1-352-323-3500) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s receptor binding affinity?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity. To address this:

  • Standardize assays using recombinant cell lines expressing homogeneous receptor populations.
  • Validate results with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
  • Apply statistical tools like Bland-Altman analysis to quantify inter-method variability .

Q. What experimental design is optimal for studying its environmental fate and biodegradation pathways?

Adopt a tiered approach:

  • Phase 1 (Lab-scale): Use OECD 301/303 guidelines to assess aerobic/anaerobic biodegradation in soil/water matrices.
  • Phase 2 (Microcosm): Evaluate metabolite formation via LC-HRMS and quantify half-lives under simulated environmental conditions (e.g., UV exposure, microbial activity).
  • Phase 3 (Field): Deploy passive samplers in contaminated sites to monitor spatial-temporal distribution .

Q. What strategies are effective for chiral resolution of stereoisomers during synthesis?

  • Chromatographic: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases.
  • Crystallization: Employ diastereomeric salt formation with resolving agents like tartaric acid derivatives.
  • Enzymatic: Leverage lipases or esterases for kinetic resolution of racemic mixtures .

Q. How can computational modeling predict its blood-brain barrier (BBB) permeability for CNS drug development?

Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate predictions with in vitro BBB assays (e.g., MDCK-MDR1 cell monolayers) and correlate with in vivo pharmacokinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.